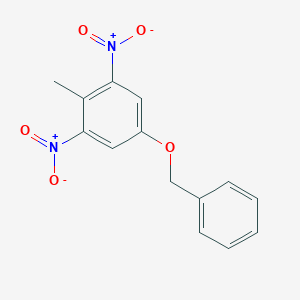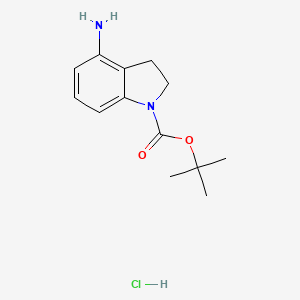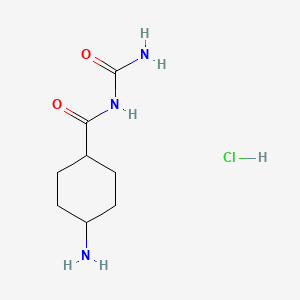
(4-Aminocyclohexanecarbonyl)urea hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Aminocyclohexanecarbonyl)urea hydrochloride is a chemical compound with the molecular formula C8H16ClN3O2 and a molecular weight of 221.68 g/mol . This compound is known for its unique structure, which includes an aminocyclohexane ring and a urea moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminocyclohexanecarbonyl)urea hydrochloride typically involves the reaction of 4-aminocyclohexanecarbonyl chloride with urea in the presence of a suitable solvent and catalyst . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures to ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Aminocyclohexanecarbonyl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced analogs of the original compound .
Aplicaciones Científicas De Investigación
(4-Aminocyclohexanecarbonyl)urea hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (4-Aminocyclohexanecarbonyl)urea hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (4-Aminocyclohexanecarbonyl)urea hydrochloride include:
- (4-Aminocyclohexanecarbonyl)urea
- (4-Aminocyclohexanecarbonyl)thiourea
- (4-Aminocyclohexanecarbonyl)guanidine
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications .
Propiedades
IUPAC Name |
4-amino-N-carbamoylcyclohexane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2.ClH/c9-6-3-1-5(2-4-6)7(12)11-8(10)13;/h5-6H,1-4,9H2,(H3,10,11,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZPPCBIURUGDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
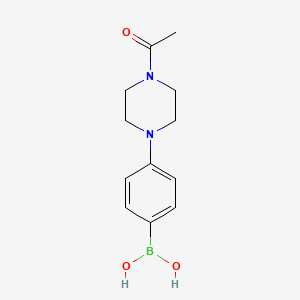
![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)

![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)
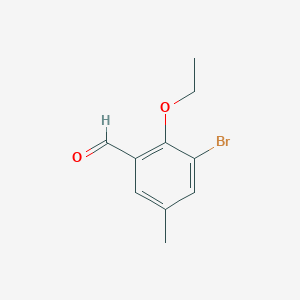
![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)
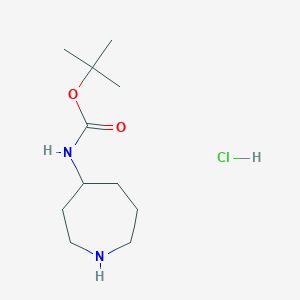

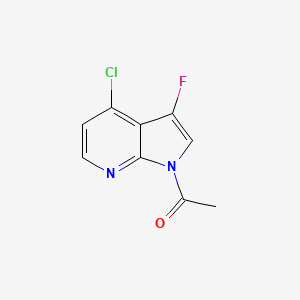

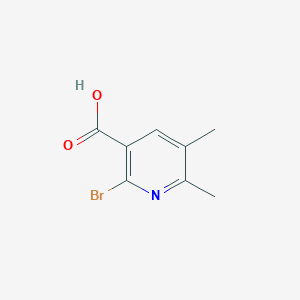
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)
